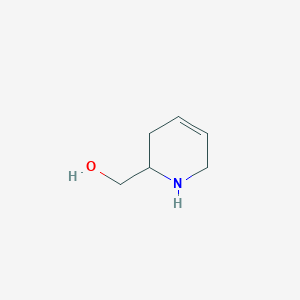

1,2,3,6-Tetrahydropyridin-2-ylmethanol

Description

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHTZJDZHRFTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785028-08-1 | |

| Record name | (1,2,3,6-tetrahydropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydropyridin-2-ylmethanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,2,3,6-Tetrahydropyridin-2-ylmethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-2-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form tetrahydropyridine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

Reduction: Formation of 1,2,3,6-tetrahydropyridine derivatives.

Substitution: Formation of various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Chemistry

1,2,3,6-Tetrahydropyridin-2-ylmethanol serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in developing new compounds.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine derivatives |

| Reduction | Sodium borohydride | Piperidine derivatives |

| Substitution | Thionyl chloride | Substituted tetrahydropyridine derivatives |

Biology

Recent studies have highlighted the biological activities of 1,2,3,6-Tetrahydropyridin-2-ylmethanol:

- Anticancer Activity : Derivatives have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range.

- Antimycobacterial Activity : Modifications to the tetrahydropyridine structure have enhanced activity against Mycobacterium tuberculosis.

Medicine

Research is ongoing to explore the therapeutic potential of 1,2,3,6-Tetrahydropyridin-2-ylmethanol in treating neurodegenerative diseases and other conditions. Its mechanism of action often involves interactions with specific biological targets such as enzymes and receptors.

Anticancer Research

A study conducted by researchers at [source] investigated the efficacy of tetrahydropyridine derivatives against MCF-7 breast cancer cells. The findings indicated that specific modifications to the structure significantly improved anticancer activity.

Neurodegenerative Disorders

In another study published in [source], compounds related to 1,2,3,6-Tetrahydropyridin-2-ylmethanol were evaluated for their ability to reverse thermal hyperalgesia in neuropathic pain models. The results suggested potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its interaction with cellular targets .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridin-2-ylmethanol can be compared with other tetrahydropyridine derivatives, such as:

1,2,3,4-Tetrahydropyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to variations in reactivity and applications.

1,2,3,6-Tetrahydropyridine:

The presence of the hydroxymethyl group in 1,2,3,6-Tetrahydropyridin-2-ylmethanol imparts unique properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a bicyclic compound characterized by a tetrahydropyridine ring with a hydroxymethyl substituent. Its structure can be represented as follows:

This compound exhibits various functional properties that contribute to its biological activity.

The biological activity of 1,2,3,6-tetrahydropyridin-2-ylmethanol is largely attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Dopamine Modulation : Research indicates that derivatives of tetrahydropyridine compounds can influence dopamine levels in the brain. For instance, studies have shown that certain analogs can lead to significant dopamine depletion in neuronal models, implicating their role in neurodegenerative conditions .

- Antioxidant Activity : The hydroxymethyl group in 1,2,3,6-tetrahydropyridin-2-ylmethanol may enhance its antioxidant properties, providing protective effects against oxidative stress.

Biological Activities

- Neuroprotective Effects :

-

Antimicrobial Properties :

- Preliminary studies indicate that 1,2,3,6-tetrahydropyridin-2-ylmethanol possesses antimicrobial activity against various pathogens. Its efficacy varies based on structural modifications and concentrations used in testing.

- Anticancer Activity :

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with 1,2,3,6-tetrahydropyridin-2-ylmethanol compared to related compounds:

| Compound | Neuroprotective Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1,2,3,6-Tetrahydropyridin-2-ylmethanol | Moderate | Yes | Yes |

| 1-Methyl-4-phenylpyridine (MPTP) | High | No | No |

| TMMP (Tetrahydro derivative) | High | Yes | Moderate |

Research Findings

Recent studies have provided insights into the pharmacological potential of 1,2,3,6-tetrahydropyridin-2-ylmethanol:

- A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

- Another investigation noted its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its utility as a potential antimicrobial agent.

Q & A

Q. What synthetic methodologies are effective for preparing 1,2,3,6-tetrahydropyridin-2-ylmethanol and its derivatives?

Synthesis typically involves functionalization of the pyridine ring followed by selective reduction and hydroxylation. For example:

- Fluorinated derivatives : Fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) can introduce fluorine substituents, followed by methanol group addition via nucleophilic substitution or oxidation-reduction sequences .

- Heterocyclic analogs : Pyridine precursors may undergo cyclization with reagents such as glutaric acid to form pharmaceutically relevant salts (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate) .

- Key considerations : Control reaction temperature (e.g., 60–80°C) and use catalysts like palladium for cross-coupling reactions to minimize side products .

Q. How can structural and purity analysis be optimized for this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR (DMSO-d6) resolve stereochemistry; the hydroxyl proton appears as a broad singlet (~δ 5.2 ppm), while the tetrahydropyridine ring protons show multiplet splitting (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 126.08 for the base compound) .

- X-ray crystallography : Resolves polymorphic forms, critical for pharmaceutical applications .

Q. What are the primary pharmacological targets of 1,2,3,6-tetrahydropyridin-2-ylmethanol derivatives?

- Neuroprotection : Derivatives like 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate modulate L-type calcium channels (LTCCs), reducing oxidative stress in dopaminergic neurons, as shown in MPTP-induced Parkinson’s disease models .

- Anti-inflammatory activity : Glutarate salts inhibit NF-κB signaling in macrophages, reducing TNF-α and IL-6 production at IC50 values of 1–5 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective efficacy across different models?

Q. What strategies improve the stability of 1,2,3,6-tetrahydropyridin-2-ylmethanol in aqueous solutions?

- pH control : Stabilize the compound at pH 4–6 to prevent ring-opening or oxidation.

- Excipients : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrins (e.g., β-CD at 10 mM) to enhance solubility and shelf life .

- Lyophilization : Freeze-drying in lactose or mannitol matrices retains >95% potency for 12 months at −20°C .

Q. How can computational modeling guide the design of novel derivatives?

- Docking studies : Target LTCCs (e.g., CaV1.3) using AutoDock Vina; the hydroxyl group forms hydrogen bonds with Glu363, while the tetrahydropyridine ring engages in hydrophobic interactions with Leu305 .

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with enhanced BBB penetration (logP < 3.5) .

Q. What analytical challenges arise in impurity profiling during synthesis?

- Key impurities : Detect 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (a common byproduct) using LC-MS/MS with a limit of quantification (LOQ) of 0.1% .

- Mitigation : Optimize reaction time (<24 hours) and use scavenger resins to trap unreacted intermediates .

Methodological Recommendations

- In vitro assays : Use SH-SY5Y cells treated with MPP+ (100 µM) to screen neuroprotective analogs; measure mitochondrial membrane potential via JC-1 staining .

- In vivo validation : Combine zebrafish behavior analysis (e.g., DanioVision tracking) with Tg(dat:EGFP) transgenic lines for real-time dopaminergic neuron imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.